molecular formula C20H14FN3O2S B1664390 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 1030123-90-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B1664390
M. Wt: 379.4 g/mol
InChI Key: QGYLTGSHWIGJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel inhibitor of deregulated NRF2 transcriptional activity in cancer, broadly decreasing the expression of NRF2 controlled genes, sensitizing A549 cells to various chemotherapeutic agents, and inhibiting the growth of A549 cells in vitro and in vivo.
AEM1 is an inhibitor of deregulated NRF2 transcriptional activity in cancer. It acts by broadly decreasing the expression of NRF2 controlled genes, sensitizing A549 cells to various chemotherapeutic agents, and inhibiting the growth of A549 cells in vitro and in vivo.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

  • The compound has been identified as an effective apoptosis inducer. Notably, derivatives of this compound, such as 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines, have shown potent apoptosis-inducing capabilities in human breast cancer cells, as exemplified by compounds 5d and 5e. These compounds function by inhibiting tubulin polymerization (Kemnitzer et al., 2009).

Antiproliferative Effects on Colorectal Cancer Cell Lines

  • Microwave-assisted synthesis has been employed to create N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. These compounds, envisioned as analogues of the anticancer agent MPC-6827, showed significant antiproliferative activity on HT-29 and Caco-2 human colorectal cancer cell lines (Loidreau et al., 2020).

Antibacterial and Antifungal Properties

  • Substituted tricyclic compounds like 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine have demonstrated significant antibacterial and antifungal activities. These compounds were effective against various bacterial strains like Bacillus substilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureus, and fungal strains such as Aspergillus niger and Aspergillus flavus (Mittal et al., 2011).

Synthesis Techniques and Structural Insights

  • Efficient synthesis techniques, such as microwave-assisted processes and Dimroth rearrangements, have been developed for the rapid production of these compounds. These methods offer environmental benefits and convenience in handling (Loidreau et al., 2013).

Selective Serotonin Receptor Antagonism

  • Some derivatives of this compound class, specifically 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, have shown promising results as potent and selective serotonin 5-HT6 receptor antagonists. This suggests potential applications in neuropsychiatric disorders (Ivachtchenko et al., 2010).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c21-14-4-2-13(3-5-14)15-9-27-20-18(15)19(23-10-24-20)22-8-12-1-6-16-17(7-12)26-11-25-16/h1-7,9-10H,8,11H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYLTGSHWIGJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
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N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

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